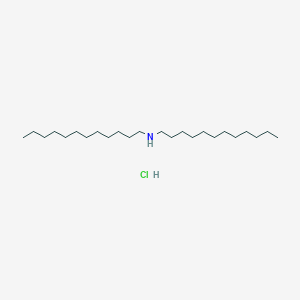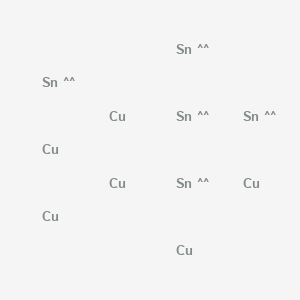
2-Chlorocyclohexyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorocyclohexyl chloroformate is an organic compound with the molecular formula C7H10Cl2O2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocyclohexyl chloroformate can be synthesized through the reaction of cyclohexanol with phosgene in the presence of a catalyst. The reaction typically takes place in an organic solvent such as toluene, and the temperature is maintained between 0°C and 25°C to ensure controlled reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is bubbled through a solution of cyclohexanol. The reaction is carefully monitored to control the release of hydrogen chloride gas, which is a byproduct of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Bases: Often used to neutralize the hydrogen chloride produced during reactions.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Scientific Research Applications
2-Chlorocyclohexyl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an acylating agent, transferring its chloroformate group to the nucleophile, resulting in the formation of carbamates or carbonate esters. This reactivity is facilitated by the presence of the chloroformate group, which is highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
Uniqueness
2-Chlorocyclohexyl chloroformate is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other chloroformates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
85661-27-4 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
(2-chlorocyclohexyl) carbonochloridate |
InChI |
InChI=1S/C7H10Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h5-6H,1-4H2 |
InChI Key |
GBMUPGVVEAHZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



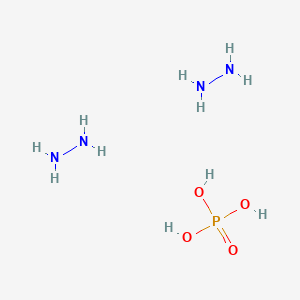
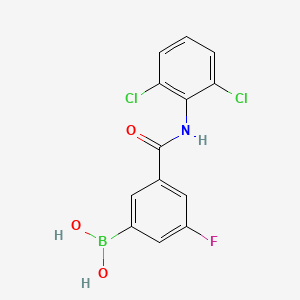
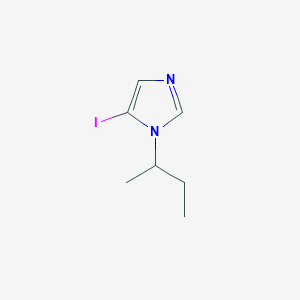

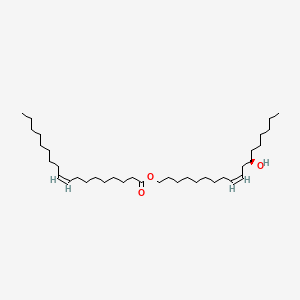
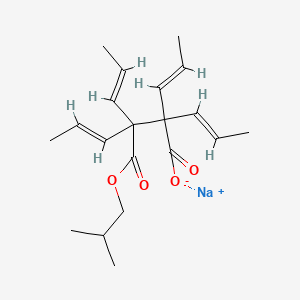

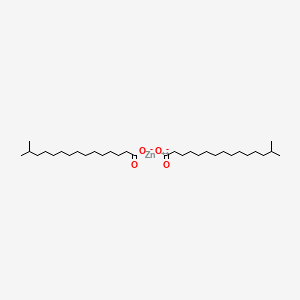
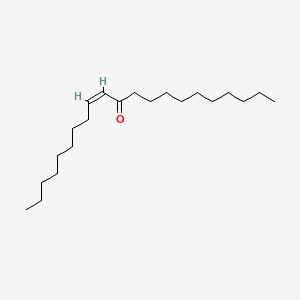

![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
